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molecular formula C13H16N2O2 B8405805 Ethyl 2-(4-amino-2-methyl-1H-indol-1-yl)acetate

Ethyl 2-(4-amino-2-methyl-1H-indol-1-yl)acetate

Cat. No. B8405805
M. Wt: 232.28 g/mol
InChI Key: LDZKOYVHUNPHTM-UHFFFAOYSA-N
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Patent
US07781598B2

Procedure details

A solution of (4-nitro-2-methyl-1H-indol-1-yl)-acetic acid, ethyl ester (5.0 g, 19 mmol) in ethyl acetate (75 ml) was hydrogenated under 3 bar hydrogen pressure in the presence of a wet 1% Pt/C catalyst paste (38 w/w, 0.7 g) until hydrogen uptake ceased (3 hours). The reaction mixture was filtered through kieselguhr and the solids washed with ethyl acetate (75 ml). The filtrate and wash were combined with solutions obtained from 2 previous experiments which had been carried out in a similar maimer, each on a 2 g scale, and evaporated to dryness to provide (4-amino-2-methyl-1H-indol-1-yl)-acetic acid, ethyl ester, 8.59 g, >100% as a brown oil which solidified on standing.
Name
(4-nitro-2-methyl-1H-indol-1-yl)-acetic acid, ethyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[C:7]([CH3:19])[N:8]2[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])([O-])=O.[H][H]>C(OCC)(=O)C.[Pt]>[NH2:1][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[C:7]([CH3:19])[N:8]2[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]

Inputs

Step One
Name
(4-nitro-2-methyl-1H-indol-1-yl)-acetic acid, ethyl ester
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=C(N(C2=CC=C1)CC(=O)OCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(3 hours)
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through kieselguhr
WASH
Type
WASH
Details
the solids washed with ethyl acetate (75 ml)
WASH
Type
WASH
Details
The filtrate and wash
CUSTOM
Type
CUSTOM
Details
obtained from 2 previous experiments which
CUSTOM
Type
CUSTOM
Details
each on a 2 g scale, and evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C=C(N(C2=CC=C1)CC(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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